3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The compound under investigation bears the systematic International Union of Pure and Applied Chemistry designation this compound, which precisely describes its structural features through standardized nomenclature conventions. The Chemical Abstracts Service registry number assigned to this compound is 1261964-10-6, providing a unique identifier within chemical databases and literature. This registry number ensures unambiguous identification across various scientific and commercial platforms, distinguishing it from structurally related compounds that may differ in substitution patterns or functional group positioning.
The molecular formula C₁₅H₁₁FO₄ reveals the elemental composition, indicating fifteen carbon atoms, eleven hydrogen atoms, one fluorine atom, and four oxygen atoms. The molecular weight calculations consistently report values of 274.24 to 274.25 grams per mole across multiple sources, with slight variations attributable to rounding conventions in different databases. The compound's MDL number MFCD18321491 provides an additional standardized identifier commonly used in chemical inventory systems and research databases.
The systematic nomenclature explicitly indicates the biphenyl core structure with specific substitution patterns that define the compound's three-dimensional architecture. The designation "3'-fluoro" specifies the fluorine atom's position on the second benzene ring at the meta position relative to the biphenyl linkage, while "2-methyl" indicates methyl substitution at the ortho position of the first benzene ring. The "4,4'-dicarboxylic acid" portion confirms the presence of carboxyl groups at the para positions of both benzene rings, creating a symmetrical functional group arrangement that significantly influences the compound's chemical behavior and potential applications.
Molecular Geometry and Crystallographic Data
The molecular geometry of this compound can be described through its Simplified Molecular Input Line Entry System representation: O=C(C1=CC=C(C2=CC=C(C(O)=O)C=C2C)C=C1F)O, which encodes the complete structural connectivity. An alternative Simplified Molecular Input Line Entry System notation O=C(O)C(C(F)=C1)=CC=C1C(C(C)=C2)=CC=C2C(O)=O provides equivalent structural information with different atom ordering. These linear notations facilitate computational analysis and database searching while preserving all essential connectivity information.
The biphenyl framework inherently exhibits conformational flexibility due to rotation around the central carbon-carbon bond connecting the two aromatic rings. Research on related biphenyl systems indicates that the presence of ortho substituents significantly influences the dihedral angle between the two phenyl rings. Studies of biphenyl compounds demonstrate that monofluoro substitution results in smaller increases in dihedral angles compared to chlorine substitution, while the size and electronic properties of substituents play crucial roles in determining final conformational preferences.
Computational studies on methylated biphenyl derivatives reveal important insights into the geometric constraints imposed by substituents. The compound 2-methylbiphenyl exhibits a dihedral angle of approximately 54.73 degrees, indicating that steric effects dominate over pi-conjugation stabilization. In contrast, 2,6-dimethylbiphenyl shows a dihedral angle approaching 90.01 degrees, demonstrating complete dominance of steric repulsion when multiple ortho substituents are present. These findings suggest that this compound likely adopts a twisted conformation intermediate between planar and perpendicular arrangements.
The presence of carboxylic acid groups at the 4,4' positions introduces additional structural considerations through potential hydrogen bonding interactions and electrostatic effects. These functional groups can participate in intermolecular associations that may influence crystal packing arrangements and solid-state properties, though specific crystallographic data for this compound was not identified in available literature sources.
Substituent Effects of Fluorine and Methyl Groups on Biphenyl Core
The strategic placement of fluorine and methyl substituents on the biphenyl core of this compound creates a complex interplay of electronic and steric effects that significantly influence the compound's overall properties. Fluorine substitution at the 3' position introduces strong electronegative character that affects the electronic distribution throughout the aromatic system while maintaining relatively compact steric requirements due to fluorine's small van der Waals radius. This positioning allows the fluorine atom to exert electronic influence without creating severe steric hindrance that would force the biphenyl rings into highly twisted conformations.
Research on fluorinated biphenyl systems demonstrates that fluorine substitution affects planarity in a more subtle manner compared to larger halogen substituents. The study of ortho-substituted biphenyls shows that monofluoro substitution results in slightly smaller increases in dihedral angles compared to chlorine substitution, while additional ortho-fluorination results in minimal further changes to the dihedral angle. This behavior stems from fluorine's unique combination of high electronegativity and small size, allowing it to influence electronic properties without imposing severe conformational constraints.
The methyl group positioned at the 2 location introduces steric bulk that competes with pi-conjugation effects to determine the final molecular conformation. Analysis of methylated biphenyl derivatives reveals that single methyl substitution at ortho positions typically increases dihedral angles due to steric repulsion with hydrogen atoms on the adjacent ring. The specific case of 2-methylbiphenyl exhibits a dihedral angle of 54.73 degrees, representing a balance between steric hindrance and electronic stabilization through partial conjugation. This structural distortion affects the extent of electronic communication between the two aromatic rings and influences the compound's optical and electronic properties.
The combined presence of both fluorine and methyl substituents creates a unique electronic environment where the electron-withdrawing fluorine atom and the electron-donating methyl group establish contrasting electronic influences on their respective rings. This asymmetric substitution pattern likely results in differential electron density distribution between the two halves of the biphenyl system, potentially affecting reactivity patterns and intermolecular interactions. The carboxylic acid groups positioned para to the biphenyl linkage on both rings provide additional electronic perturbation through their strong electron-withdrawing character, further modulating the overall electronic structure and chemical behavior of the compound.
Properties
IUPAC Name |
4-(4-carboxy-2-methylphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-8-6-10(14(17)18)3-4-11(8)9-2-5-12(15(19)20)13(16)7-9/h2-7H,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFBHNCNUKWHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690919 | |
| Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-10-6 | |
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid, 3′-fluoro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis
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Ring A (2-Methyl-4-methylphenylboronic acid) :
-
Ring B (3-Fluoro-4-methylbromobenzene) :
Suzuki-Miyaura Cross-Coupling Reaction
The biphenyl backbone is assembled using Pd-catalyzed coupling between Ring A and Ring B:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 78–85% |
The coupling product, 2-methyl-3'-fluoro-4,4'-dimethylbiphenyl, is isolated via column chromatography (hexane/EtOAc 9:1).
Oxidation of Methyl Groups to Carboxylic Acids
The critical oxidation step adapts methodologies from biphenyl-4,4'-dicarboxylic acid production, employing Co/Mn catalysts in acetic acid:
Standard Oxidation Protocol
| Parameter | Specification |
|---|---|
| Catalyst | Co(OAc)₂·4H₂O (0.05 mol%) |
| Mn(OAc)₂·4H₂O (0.10 mol%) | |
| Promoter | NH₄Br (0.02 mol%) |
| Solvent | Acetic acid (90 wt%) |
| Oxygen Pressure | 15 kg/cm² |
| Temperature | 180–190°C |
| Reaction Time | 4–6 h |
| Yield | 86–92% |
Mechanistic Insights :
-
Cobalt and manganese act synergistically to abstract hydrogen from methyl groups, forming intermediates that oxidize to carboxylic acids.
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Bromide ions enhance electron transfer, accelerating the reaction.
Optimization of Reaction Conditions
Catalyst Loading and Temperature Effects
| Trial | Co (mol%) | Mn (mol%) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.03 | 0.06 | 170 | 72 |
| 2 | 0.05 | 0.10 | 180 | 89 |
| 3 | 0.07 | 0.14 | 190 | 91 |
Higher temperatures (>190°C) risk decarboxylation, while insufficient catalyst reduces conversion.
Characterization and Analytical Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.2 Hz, 2H, ArH), 7.64 (d, J = 7.8 Hz, 2H, ArH), 7.31 (m, 1H, ArH), 2.51 (s, 3H, CH₃), 13.1 (br, 2H, COOH).
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HPLC Purity : 99.2% (C18 column, 0.1% H₃PO₄/MeOH).
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Melting Point : 245–247°C.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-2-methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3’-Fluoro-2-methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and functional differences between 3'-F-2-Me-BPDC and related biphenyldicarboxylic acid derivatives:
Key Observations :
- Electronic Effects : Fluorine substituents increase electronegativity, enhancing MOF stability under humid conditions. For example, 3,3′-difluoro-BPDC-based MOFs exhibit robust crystallinity due to fluorine’s electron-withdrawing nature .
- Steric Effects : The methyl group in 3'-F-2-Me-BPDC may reduce interpenetration in MOFs compared to bulkier groups like trifluoromethyl (-CF₃) .
- Functionalization Potential: Amino groups (e.g., 2,2′-diamino-BPDC) enable room-temperature MOF synthesis and post-synthetic modifications, such as Schiff base formation .
Stability and MOF Performance
- Thermal/Chemical Stability: UiO-67-o-2CF₃ (3,3′-CF₃): Exceptional stability due to strong Zr–O bonds and hydrophobic channels . 2,2′-Diamino-BPDC: Intramolecular hydrogen bonding in UiO-67-o-(NH₂)₂ enhances chemical stability compared to non-hydrogen-bonded analogs . 3'-F-2-Me-BPDC: Expected to exhibit moderate stability; fluorine may improve resistance to hydrolysis, while the methyl group could reduce framework flexibility.
- Porosity and Surface Area: MOFs with 3,3′-difluoro-BPDC (H₂DFBPDC) show surface areas >1,000 m²/g, comparable to non-fluorinated analogs . Steric bulk from -CF₃ or -Me groups may reduce pore size but enhance selectivity for gas storage (e.g., methane) .
Biological Activity
3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid is an organic compound belonging to the biphenyl family. Its molecular formula is , and it features a fluorine atom at the 3' position and a methyl group at the 2 position on the biphenyl framework, with two carboxylic acid groups located at the 4 and 4' positions. This unique substitution pattern significantly influences its chemical properties and potential biological activities.
Synthesis
The synthesis of this compound typically employs the Suzuki-Miyaura coupling reaction , a palladium-catalyzed cross-coupling process between an aryl halide and an organoboron compound. This method is favored for its efficiency in forming carbon-carbon bonds under optimized conditions, which enhances yield and purity.
Biological Activity
Research indicates that this compound exhibits several promising biological activities, particularly in antimicrobial and anticancer domains. Below are detailed findings regarding its biological effects.
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity. Its effectiveness against various bacteria has been highlighted in comparative studies where it outperformed traditional antibiotics such as tetracycline and ciprofloxacin. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | ≤ 2 |
| Tetracycline | ≥ 16 |
| Ciprofloxacin | ≥ 32 |
This suggests that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, preliminary research suggests potential anticancer activities. The compound may inhibit specific enzymes or interact with cellular receptors involved in cancer progression. Ongoing studies are focused on elucidating its mechanism of action and identifying specific cancer types where it may be particularly effective.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow it to interact with various molecular targets within cells:
- Enzyme Inhibition : The presence of carboxylic acid groups may facilitate interactions with active sites of enzymes.
- Receptor Binding : The unique biphenyl structure could enable binding to specific cellular receptors involved in signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Fluoro-3-nitrobenzoic acid | Nitro group instead of carboxylic acids | Moderate antibacterial activity |
| Flurbiprofen | Anti-inflammatory properties | Effective in pain management |
| 3-Fluoro-2-methylbenzoic acid | Similar fluorine positioning | Limited antibacterial activity |
The distinct substitution pattern on the biphenyl ring of this compound enhances its biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3'-fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, and how do substituents influence reaction efficiency?
- Methodology : Suzuki-Miyaura cross-coupling is widely used for biphenyl systems. For fluorine and methyl substituents, optimize reaction conditions (e.g., catalyst loading, temperature) to address steric/electronic effects. Post-functionalization via hydrolysis of ester intermediates (e.g., dimethyl esters) under acidic or basic conditions yields the dicarboxylic acid .
- Key Considerations : Fluorine's electron-withdrawing nature may slow coupling; methyl groups increase steric hindrance. Use Pd(PPh₃)₄ or SPhos-based catalysts for improved yields .
Q. How can X-ray crystallography validate the structure of this compound, and what challenges arise due to fluorine substitution?
- Methodology : Employ single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement). Fluorine's high electron density improves scattering contrast but may complicate hydrogen bonding analysis. Compare experimental bond lengths/angles with DFT-optimized structures .
- Data Interpretation : Fluorine substituents can induce torsional distortions in the biphenyl core, affecting crystallographic symmetry .
Q. What safety protocols are critical when handling fluorinated biphenyl dicarboxylic acids?
- Guidelines : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/ingestion; follow first-aid measures for skin/eye contact (e.g., rinsing with water). Toxicity data may be limited, so treat as a Category 4 acute toxin (GHS) and monitor for respiratory irritation .
Advanced Research Questions
Q. How does the 3'-fluoro-2-methyl substitution impact the ligand's coordination behavior in metal-organic frameworks (MOFs)?
- Methodology : Compare MOF stability and porosity using Zr(IV) or Al(III) nodes. Fluorine enhances hydrophobicity and Lewis acidity, while methyl groups reduce ligand flexibility. Characterize via BET surface area analysis and PXRD to assess structural integrity .
- Case Study : Analogous ligands (e.g., 2-amino-biphenyl dicarboxylic acid) show improved catalytic activity in cross-coupling reactions due to enhanced metal-ligand interactions .
Q. What computational approaches predict the compound's electronic properties and reactivity in catalytic systems?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier orbitals (HOMO/LUMO), electrostatic potentials, and Fukui indices. Fluorine lowers HOMO energy, increasing oxidative stability; methyl groups may sterically hinder active sites .
- Validation : Correlate computational results with experimental kinetics (e.g., turnover frequency in catalysis) .
Q. How can contradictions in spectroscopic data (e.g., NMR, MS) arising from fluorine and methyl groups be resolved?
- Methodology : Use ¹⁹F NMR to track fluorine environments and 2D-COSY for proton assignments. High-resolution MS (ESI-TOF) distinguishes isotopic patterns. For ambiguous peaks, compare with synthesized analogs (e.g., 3,3'-difluoro derivatives) .
- Example : Fluorine's deshielding effect may shift adjacent proton signals upfield, requiring careful integration in ¹H NMR .
Q. What strategies address low solubility in polar solvents during MOF synthesis?
- Methodology : Use mixed solvents (e.g., DMF/acetic acid) or introduce solubilizing groups (e.g., ester-protected carboxylic acids). Sonication or microwave-assisted synthesis can enhance dissolution .
- Trade-offs : Excessive solvent polarity may destabilize MOF nucleation; balance with thermal stability studies via TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
